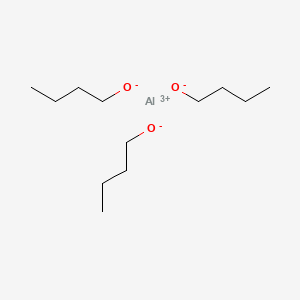
Aluminium tributanolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium tributanolate, also known as aluminium tributan-1-olate, is an organoaluminium compound with the molecular formula C12H27AlO3. It is a coordination complex where aluminium is bonded to three butanol molecules. This compound is primarily used in various chemical reactions and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Aluminium tributanolate can be synthesized through the reaction of aluminium isopropoxide with butanol. The reaction typically occurs under reflux conditions, where aluminium isopropoxide is dissolved in butanol and heated to facilitate the exchange of isopropoxide groups with butanol groups.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process may include steps such as distillation to remove any unreacted starting materials and purification to achieve the desired product purity.
化学反应分析
Types of Reactions: Aluminium tributanolate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminium oxide and butanol.
Hydrolysis: In the presence of water, this compound hydrolyzes to form aluminium hydroxide and butanol.
Substitution: It can participate in substitution reactions where the butanol groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as oxygen or hydrogen peroxide.
Hydrolysis: Requires the presence of water or aqueous solutions.
Substitution: Involves the use of various ligands and solvents to facilitate the exchange of butanol groups.
Major Products Formed:
Oxidation: Aluminium oxide and butanol.
Hydrolysis: Aluminium hydroxide and butanol.
Substitution: Depending on the substituent, various organoaluminium compounds can be formed.
科学研究应用
Aluminium tributanolate has several applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Medicine: Explored for its potential use in the formulation of vaccines and other pharmaceutical products.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties.
作用机制
The mechanism of action of aluminium tributanolate involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved in its action depend on the specific application and the nature of the ligands it interacts with.
相似化合物的比较
Aluminium isopropoxide: Another organoaluminium compound used in similar applications.
Aluminium sec-butoxide: Similar in structure and reactivity to aluminium tributanolate.
Aluminium ethoxide: Used in various chemical reactions and industrial applications.
Uniqueness: this compound is unique due to its specific coordination with butanol, which imparts distinct chemical properties and reactivity compared to other organoaluminium compounds. Its ability to form stable complexes with a wide range of ligands makes it particularly valuable in catalysis and other applications.
属性
CAS 编号 |
3085-30-1 |
|---|---|
分子式 |
C4H10AlO |
分子量 |
101.10 g/mol |
IUPAC 名称 |
tributoxyalumane |
InChI |
InChI=1S/C4H10O.Al/c1-2-3-4-5;/h5H,2-4H2,1H3; |
InChI 键 |
DCUWYKMIVILRGQ-UHFFFAOYSA-N |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Al+3] |
规范 SMILES |
CCCCO.[Al] |
Key on ui other cas no. |
3085-30-1 |
Pictograms |
Flammable; Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Aluminum n-butoxide in the synthesis of lithium aluminate?
A: The choice of Aluminum alkoxide directly influences the crystalline phase of the lithium aluminate product. When Aluminum n-butoxide is used as a starting material, the hydrolysis reaction followed by heating under nitrogen atmosphere yields the γ-LiAlO2 phase. [] This is in contrast to using Aluminum iso-propoxide, which results in the α-LiAlO2 phase. [] The different phases of lithium aluminate exhibit distinct properties, making the choice of Aluminum alkoxide crucial for obtaining the desired material.
Q2: Are there any other factors influencing the formation of the γ-LiAlO2 phase when using Aluminum n-butoxide?
A: While the type of Aluminum alkoxide is a primary factor, the study reveals that the reaction conditions during hydrolysis also play a role. [] The temperature at which the γ-LiAlO2 phase forms can be influenced by the specific conditions employed during the hydrolysis of Aluminum n-butoxide. Notably, the study observed γ-LiAlO2 formation at temperatures as low as 550°C, highlighting the significance of controlling hydrolysis parameters. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















